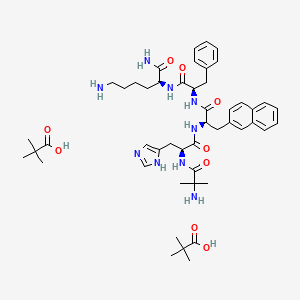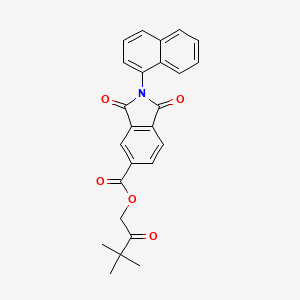
2-Fluoro-4-hydroxy-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-hydroxy-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of fluorine, iodine, and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxy-5-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the nucleophilic substitution reaction where fluorine and iodine are introduced into the benzene ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Fluoro-4-oxo-5-iodobenzoic acid, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-4-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its halogenated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the hydroxyl group.
4-Fluoro-2-iodobenzoic acid: Differently positioned halogen atoms.
2-Iodobenzoic acid: Lacks the fluorine atom.
Uniqueness
2-Fluoro-4-hydroxy-5-iodobenzoic acid is unique due to the combination of fluorine, iodine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H4FIO3 |
|---|---|
Molecular Weight |
282.01 g/mol |
IUPAC Name |
2-fluoro-4-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4FIO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
YFCZKPOGPKXCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)

![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)




![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
